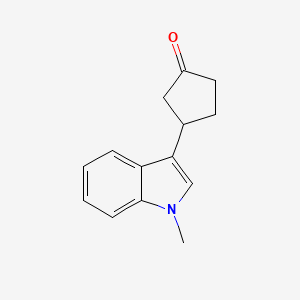

Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)-

Description

Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)- is a bicyclic organic compound featuring a cyclopentanone core substituted at the 3-position with a 1-methylindol-3-yl group. This structure combines the planar aromatic indole system with the strained cyclopentanone ring, creating unique electronic and steric properties. The 1-methyl group on the indole nitrogen enhances lipophilicity and may influence intermolecular interactions, making this compound a valuable scaffold in medicinal chemistry and asymmetric synthesis .

Properties

CAS No. |

220970-48-9 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

3-(1-methylindol-3-yl)cyclopentan-1-one |

InChI |

InChI=1S/C14H15NO/c1-15-9-13(10-6-7-11(16)8-10)12-4-2-3-5-14(12)15/h2-5,9-10H,6-8H2,1H3 |

InChI Key |

ZDAWTASYTNCCCU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3CCC(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-indol-3-yl)cyclopentanone typically involves the reaction of 1-methylindole with cyclopentanone under acidic or basic conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 1-methylindole reacts with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-indol-3-yl)cyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3 for halogenation; HNO3 for nitration; SO3 or H2SO4 for sulfonation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds containing the indole moiety, such as cyclopentanone, 3-(1-methyl-1H-indol-3-yl)-, exhibit significant anticancer properties. A study demonstrated that derivatives of indole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . This compound's structure suggests potential interactions with biological targets involved in cancer progression.

2. Neuropharmacological Effects

Cyclopentanone derivatives have been studied for their effects on the central nervous system. Specifically, they may act as antagonists at the histamine H3 receptor, which is implicated in several neurological disorders such as obesity and sleep disorders . The modulation of these receptors can lead to therapeutic effects in conditions like schizophrenia and depression.

3. Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory effects. Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)- has shown promise in reducing inflammation markers in preclinical models, suggesting its potential use in treating inflammatory diseases .

Synthetic Organic Chemistry Applications

1. Synthetic Intermediates

Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)- serves as a valuable intermediate in organic synthesis. Its unique structure allows for further functionalization to create more complex molecules. For instance, it can be used in the synthesis of novel indole-based compounds through various catalytic reactions .

2. Catalysis

The compound has been utilized in catalytic processes involving indoles. Studies have shown that cyclopentanone derivatives can facilitate reactions under mild conditions, enhancing yields and selectivity for desired products . This property is particularly useful for synthesizing pharmaceuticals and agrochemicals.

Material Science Applications

1. Polymer Chemistry

Cyclopentanone derivatives are being explored for their potential use in polymer synthesis. Their ability to act as monomers or cross-linking agents can lead to the development of new materials with desirable properties such as increased strength or thermal stability .

2. Coatings and Adhesives

Due to their chemical stability and reactivity, cyclopentanone-based compounds are being investigated for applications in coatings and adhesives. These materials can offer improved performance characteristics such as adhesion strength and resistance to environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-3-yl)cyclopentanone involves its interaction with various molecular targets. The indole moiety is known to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with structurally related cyclopentanone-indolyl derivatives, focusing on substituent effects, stereochemistry, and synthetic approaches.

Substituent Variations on the Indole Ring

a) 3-(6-Methoxy-1H-indol-3-yl)-3-methylcyclopentan-1-one (3h)

- Structure: Features a methoxy group at the 6-position of the indole and a methyl group on the cyclopentanone.

- The methyl group on the cyclopentanone introduces steric hindrance, affecting stereoselectivity in downstream reactions .

b) 3-(5-Fluoro-1-methyl-1H-indol-3-yl)cyclopentanone

- Structure : Contains a fluorine atom at the 5-position of the indole.

- Impact: The electron-withdrawing fluorine atom modifies electronic density, enhancing the electrophilicity of the cyclopentanone carbonyl group. This could improve reactivity in nucleophilic additions or catalytic asymmetric transformations .

c) 3-(1H-Indol-3-yl)cyclopentanone

- Structure : Lacks the 1-methyl group on the indole nitrogen.

- Hydrogen bonding with the NH group may influence crystal packing .

Modifications on the Cyclopentanone Core

a) 3-Methyl-3-(6-methyl-1H-indol-3-yl)cyclopentan-1-one (3g)

- Structure: Includes a methyl group at the 3-position of the cyclopentanone and a 6-methylindolyl substituent.

- Impact : The additional methyl group introduces conformational rigidity, favoring specific diastereomers in asymmetric synthesis. The 6-methylindolyl group may enhance steric interactions in catalytic processes .

b) Methyl (R)-3-(1-methyl-3-oxocyclopentyl)-1H-indole-6-carboxylate (3l)

- Structure : Contains a carboxylate ester at the 6-position of the indole.

- Impact: The ester group adds polarity, improving solubility in polar solvents (e.g., DMSO or methanol). This modification is advantageous for biological assays requiring aqueous compatibility .

Stereochemical Variations

a) (1S,3R)-3-(1H-Indol-3-yl)-3-methylcyclopentan-1-ol (6a)

- Structure : A reduced form with a hydroxyl group replacing the ketone and specific (1S,3R) stereochemistry.

- Impact : The hydroxyl group enables hydrogen bonding, critical for chiral recognition in catalysis. The stereochemistry dictates enantioselectivity in reactions like asymmetric aldol additions .

b) (R)-Configured Derivatives (e.g., 3h, 3g)

- Impact: The (R)-configuration at the cyclopentanone 3-position has been shown to enhance enantiomeric excess (up to 95% ee) in asymmetric syntheses, crucial for pharmaceutical applications .

Biological Activity

Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)- is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopentanone ring fused with a 1-methylindole moiety. Its molecular formula is with a molecular weight of approximately 227.3 g/mol. The unique combination of these structural elements may contribute to its distinct biological properties.

Synthesis Methods

Various synthetic routes have been explored for the preparation of Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)-. One notable method involves the reaction of 1-methylindole with cyclopentanone derivatives under specific catalytic conditions, such as using Montmorillonite clay as a catalyst .

Anticancer Properties

Research indicates that Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)- exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The compound has shown IC50 values ranging from to , indicating significant cytotoxic effects against these cancer types .

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Tubulin Polymerization: Similar to other indole derivatives, it may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

- Induction of Apoptosis: Studies have suggested that Cyclopentanone can enhance caspase-3 activity and induce morphological changes indicative of apoptosis at concentrations as low as in MDA-MB-231 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, making it a candidate for further research in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)-, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 3-(1H-Indol-3-yl)cyclopentanone | Indole derivative | Lacks methyl substitution on the indole ring |

| 2-(1-Methylindolyl)cyclobutanone | Cyclobutanone derivative | Smaller ring size compared to cyclopentanone |

| Indole Derivatives (General) | Various | Known for diverse biological activities |

Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)- is distinguished by its specific cyclopentanone structure combined with an indole moiety, which may confer unique interactions within biological systems.

Case Studies and Research Findings

Several studies have highlighted the potential applications of Cyclopentanone in drug development:

- Anticancer Screening: In one study, the compound was screened alongside other indole derivatives and exhibited superior selectivity towards cancer cell lines compared to non-cancerous cells .

- Molecular Docking Studies: Computational analyses have shown favorable binding interactions between Cyclopentanone and key molecular targets involved in cancer progression, suggesting its utility as a lead compound for further drug development .

Q & A

Q. What are the common synthetic routes for 3-(1-methyl-1H-indol-3-yl)-cyclopentanone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via acid-catalyzed Friedel-Crafts alkylation or asymmetric organocatalytic approaches. For example:

- p-TSA-Catalyzed Condensation : Cyclopentanone derivatives are synthesized using para-toluenesulfonic acid (p-TSA) to catalyze the reaction between indole derivatives and cyclopentanone precursors. This method is efficient for forming indolyl-ketone linkages but may require optimization of solvent polarity (e.g., dichloromethane vs. toluene) and temperature (60–80°C) to avoid side reactions .

- Asymmetric Organocatalysis : Chiral organocatalysts like proline derivatives enable enantioselective synthesis. For instance, (1S,3R)-3-(1H-indol-3-yl)-3-methylcyclopentan-1-ol was synthesized using chiral auxiliaries, with reaction progress monitored by chiral HPLC to ensure enantiomeric excess >95% .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for confirming molecular geometry. Key steps include:

- Growing single crystals via slow evaporation in solvents like ethanol or acetonitrile.

- Collecting intensity data with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refining structures with SHELXL, ensuring R-factors < 0.05 and validating hydrogen bonding/π-π interactions between indole and cyclopentanone moieties .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl groups on indole at δ ~3.7 ppm; cyclopentanone carbonyl at δ ~210 ppm).

- GC-MS : Fragmentation patterns (e.g., m/z 215 for molecular ion [M⁺]) confirm molecular weight and purity. Cyclopentanone derivatives often exhibit α-cleavage fragments (e.g., m/z 130 for indolyl moiety) .

- IR : Stretching frequencies for ketone (C=O at ~1740 cm⁻¹) and indole N-H (~3400 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How can enantioselective synthesis of β-indolyl cyclopentanones be optimized for high stereochemical purity?

Methodological Answer:

- Chiral Catalysts : Use of (R)- or (S)-BINOL-derived phosphoric acids achieves enantiomeric ratios >20:1. For example, (R)-3-(6-fluoro-1H-indol-3-yl)-3-methylcyclopentan-1-one was synthesized with 92% ee using a thiourea catalyst .

- Kinetic Resolution : Monitor reaction progress via chiral stationary-phase HPLC (CSP-HPLC) to isolate enantiomers. Adjust catalyst loading (5–10 mol%) and solvent (e.g., hexane/isopropanol) to minimize racemization .

Q. How should researchers address contradictions in reported biological activities (e.g., kinase inhibition)?

Methodological Answer:

- Assay Validation : Replicate studies using standardized protocols (e.g., ATP concentration, incubation time). For GSK3β inhibition, compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Purity Assessment : Use preparative HPLC to ensure >99% purity, as impurities (e.g., bisindolylmaleimide byproducts) may skew activity .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GSK3β. Key residues (e.g., Lys85, Asp200) form hydrogen bonds with the cyclopentanone carbonyl .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .

Q. What challenges arise in scaling up asymmetric synthesis, and how can they be mitigated?

Methodological Answer:

- Catalyst Recycling : Immobilize chiral catalysts on silica or magnetic nanoparticles to reduce costs. For example, silica-supported proline derivatives retain >90% activity after five cycles .

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent, to improve yield (75% → 88%) and reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.